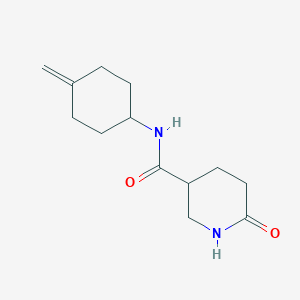

N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methylenecyclohexyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring and the cyclohexane ring would likely contribute to the overall shape and properties of the molecule .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The double bond in the methylenecyclohexyl group could potentially undergo addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make it a base, while the carboxamide group could potentially make it a weak acid .

Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structures

- Research into the crystal structures of anticonvulsant enaminones, which are structurally similar to N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide, reveals insights into hydrogen bonding patterns and molecular conformations. This foundational knowledge aids in the understanding of molecule interactions and stability, which is crucial for designing drugs with enhanced efficacy and reduced side effects (Kubicki, Bassyouni, & Codding, 2000).

Conformational Studies

- Studies on the conformation of cyclopiperidine compounds, which share a core structural motif with N-(4-methylenecyclohexyl)-6-oxopiperidine-3-carboxamide, help in understanding the flexibility and spatial arrangement of molecules. This is vital for the development of compounds with specific biological activities, as the molecular conformation significantly affects the interaction with biological targets (Vilsmaier, Milch, Fröhlich, Bergsträsser, Onciul, & Clark, 1995).

Synthesis and Anticonvulsant Activity

- The synthesis and evaluation of enaminones for anticonvulsant activity provide a pathway for the development of new therapeutic agents. By studying the structure-activity relationship and optimizing molecular structures, researchers can design more potent and safer anticonvulsant drugs (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).

Molecular Diversity and Synthesis Techniques

- Advances in the synthesis of spirocyclic 2,6-dioxopiperazine derivatives from amino acid derived alpha-amino nitriles highlight innovative approaches to creating molecular diversity. Such methodologies are crucial for the development of novel compounds with potential therapeutic applications (González-Vera, García-López, & Herranz, 2005).

Drug Metabolism and Modification Strategies

- Research into the modification of imidazo[1,2-a]pyrimidine compounds to reduce metabolism by aldehyde oxidase (AO) is relevant for increasing the bioavailability and effectiveness of drugs. By understanding the metabolism of such compounds, scientists can design drugs that are more resistant to rapid degradation, extending their therapeutic action (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

Propriétés

IUPAC Name |

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9-2-5-11(6-3-9)15-13(17)10-4-7-12(16)14-8-10/h10-11H,1-8H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGAWIDEAGFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)

![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)